2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-(benzoylamino)hexanoate
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Overview
Description
2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-(benzoylamino)hexanoate is a complex organic compound that features a phenothiazine moiety. Phenothiazine derivatives are known for their diverse biological activities, including antipsychotic, antihistamine, and anticancer properties
Preparation Methods
The synthesis of 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-(benzoylamino)hexanoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of phenothiazine with ethyl oxalyl chloride to form an intermediate, which is then reacted with benzoylaminohexanoic acid under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-(benzoylamino)hexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenothiazine moiety.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Studies have shown its potential as an antioxidant and anticancer agent.
Medicine: Due to its phenothiazine core, it is being investigated for its antipsychotic and antihistamine properties.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-(benzoylamino)hexanoate involves its interaction with various molecular targets. The phenothiazine moiety is known to interact with dopamine receptors, which may explain its antipsychotic effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
Similar compounds include other phenothiazine derivatives such as:
Chlorpromazine: Known for its antipsychotic properties.
Promethazine: Used as an antihistamine and antiemetic.
Thioridazine: Another antipsychotic agent with a similar structure.
2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-(benzoylamino)hexanoate is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C27H26N2O4S |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(2-oxo-2-phenothiazin-10-ylethyl) 2-benzamidohexanoate |
InChI |
InChI=1S/C27H26N2O4S/c1-2-3-13-20(28-26(31)19-11-5-4-6-12-19)27(32)33-18-25(30)29-21-14-7-9-16-23(21)34-24-17-10-8-15-22(24)29/h4-12,14-17,20H,2-3,13,18H2,1H3,(H,28,31) |
InChI Key |
XFLGLVUNNMSXPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)OCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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